molecular formula C20H22N4O4S B2453332 2-(1H-1,2,3-benzotriazol-1-yl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one CAS No. 1448073-38-8

2-(1H-1,2,3-benzotriazol-1-yl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one

Cat. No.: B2453332
CAS No.: 1448073-38-8
M. Wt: 414.48
InChI Key: CFBJHENCLJCRKA-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-yl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one is a complex organic compound that features a benzo-triazole moiety, a methoxyphenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo-triazole moiety: This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperidine ring: This step might involve nucleophilic substitution reactions where the piperidine ring is introduced.

    Introduction of the methoxyphenyl group: This could be done via sulfonylation reactions using sulfonyl chlorides and appropriate bases.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the benzo-triazole moiety or the sulfonyl group.

    Substitution: Various substitution reactions could occur, especially at the piperidine ring or the benzo-triazole moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential as a pharmaceutical agent, particularly if it exhibits any bioactivity such as antimicrobial or anticancer properties.

Medicine

If the compound shows promising biological activity, it could be further developed into a drug candidate for various diseases.

Industry

In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d][1,2,3]triazole derivatives: These compounds share the benzo-triazole moiety and might exhibit similar chemical properties.

    Piperidine derivatives: Compounds with piperidine rings are common in medicinal chemistry and might have comparable biological activities.

    Methoxyphenyl sulfonyl compounds: These compounds could have similar reactivity and applications in materials science.

Uniqueness

What sets 2-(1H-1,2,3-benzotriazol-1-yl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one apart is the combination of these three distinct moieties in a single molecule, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-28-15-6-8-16(9-7-15)29(26,27)17-10-12-23(13-11-17)20(25)14-24-19-5-3-2-4-18(19)21-22-24/h2-9,17H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBJHENCLJCRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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